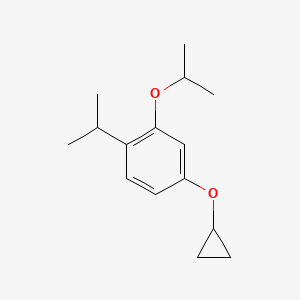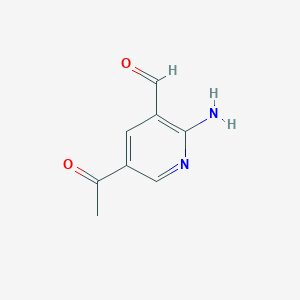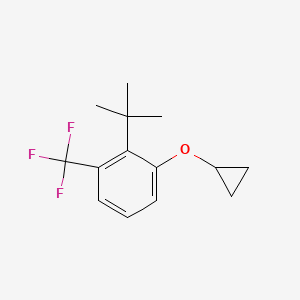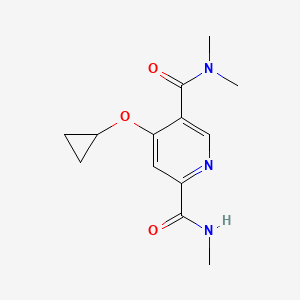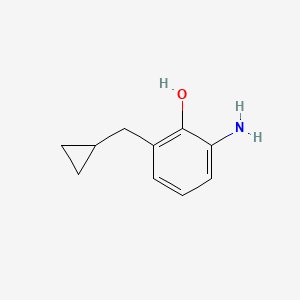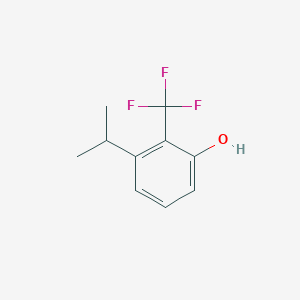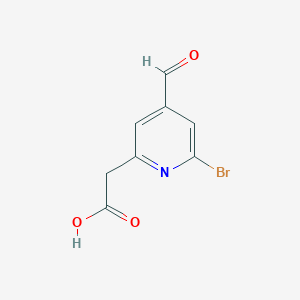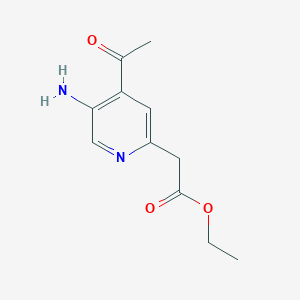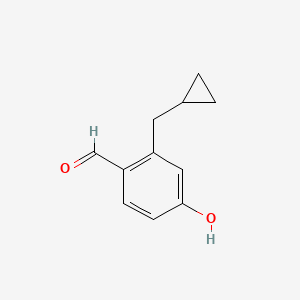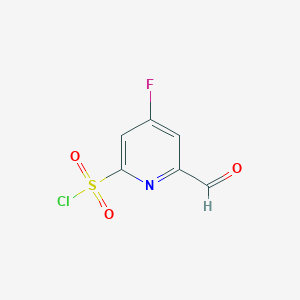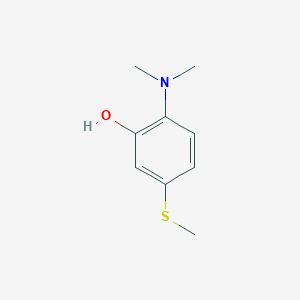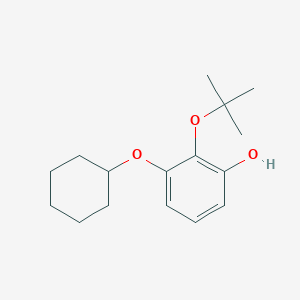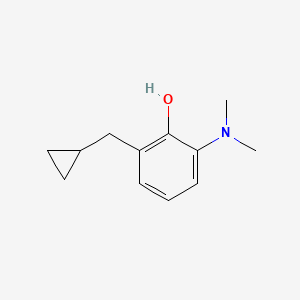
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of an appropriate alkene with a cyclopropylmethyl halide under basic conditions.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then introduced to the phenol ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where a dimethylamine reacts with a suitable leaving group on the phenol ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding cyclohexanol derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3 or FeBr3).
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol involves its interaction with various molecular targets and pathways:
Phenolic Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Dimethylamino Group: This group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to targets.
Cyclopropylmethyl Group: The cyclopropylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can be compared with other phenolic compounds that have similar structural features:
Phenol: The simplest phenolic compound, lacking the cyclopropylmethyl and dimethylamino groups.
2-(Cyclopropylmethyl)phenol: Similar structure but without the dimethylamino group.
6-(Dimethylamino)phenol: Similar structure but without the cyclopropylmethyl group.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)11-5-3-4-10(12(11)14)8-9-6-7-9/h3-5,9,14H,6-8H2,1-2H3 |
InChI Key |
WUEHMTPYMHAWKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


